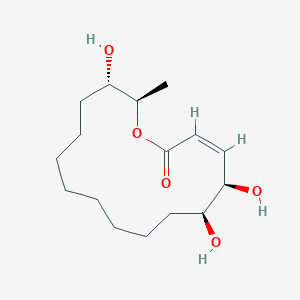

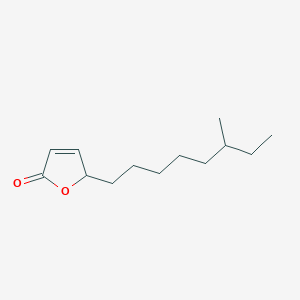

10-Methyldodec-2-en-4-olide

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

10-Methyldodec-2-en-4-olide is a volatile lactone that has been found in Streptomyces . It is active against the plant pathogenic fungus B. cinerea , the yeast S. cerevisiae , and the bacteria S. aureus, M. luteus, and M. phlei . These organisms are the primary targets of this compound.

Mode of Action

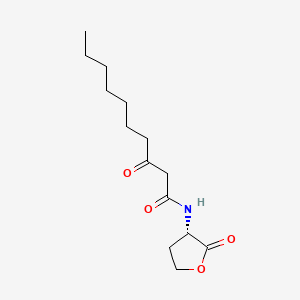

This compound exhibits its antibacterial activity by inhibiting the growth of the aforementioned organisms . It also inhibits induction of a GFP-based reporter by the quorum sensing molecule N-dodecanoylhomoserine lactone in an N-acylhomoserine lactone (AHL) P. putida biosensor strain .

Biochemical Pathways

Its ability to inhibit the induction of a gfp-based reporter by the quorum sensing molecule suggests that it may interfere withquorum sensing pathways .

Result of Action

The result of this compound’s action is the inhibition of growth in certain pathogenic fungi, yeast, and bacteria . It also interferes with quorum sensing in P. putida, a biosensor strain .

Biochemische Analyse

Biochemical Properties

10-Methyldodec-2-en-4-olide plays a crucial role in biochemical reactions, particularly due to its antibacterial activity. It interacts with several enzymes and proteins within microbial cells. For instance, it has been shown to inhibit the growth of Botrytis cinerea, Saccharomyces cerevisiae, Staphylococcus aureus, and Micrococcus luteus . The nature of these interactions often involves the disruption of cell wall synthesis or interference with essential metabolic pathways, leading to the inhibition of microbial growth.

Cellular Effects

The effects of this compound on various cell types are profound. In bacterial cells, it disrupts normal cellular processes, leading to cell death. This compound influences cell signaling pathways by inhibiting quorum sensing, a critical process for bacterial communication and biofilm formation . Additionally, this compound can alter gene expression patterns, leading to the downregulation of genes essential for cell survival and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and thus disrupting essential biochemical pathways. For example, it can inhibit enzymes involved in cell wall synthesis, leading to weakened cell walls and eventual cell lysis . Additionally, this compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong antibacterial activity, but its effectiveness can diminish due to degradation or the development of microbial resistance. Studies have shown that this compound remains stable under certain conditions but may degrade under prolonged exposure to light or heat . Long-term effects on cellular function include persistent inhibition of growth and metabolic activity in susceptible microbial strains.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to host tissues . Threshold effects observed in studies indicate that there is a narrow therapeutic window where the compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase, affecting the synthesis and degradation of fatty acids . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich regions, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to be in proximity to its target enzymes and biomolecules to exert its effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 10-Methyl-dodec-2-en-4-olid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren umfasst die Verwendung eines Furanon-Zwischenprodukts, das zu einem Lactonring cyclisiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von 10-Methyl-dodec-2-en-4-olid beinhaltet oft Fermentationsprozesse mit Streptomyces-Arten. Die Verbindung wird dann extrahiert und mit verschiedenen chromatographischen Techniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 10-Methyl-dodec-2-en-4-olid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können den Lactonring in ein Diol umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Lactonring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Nukleophile wie Amine und Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Diole.

Substitution: Substituierte Lactone.

Wissenschaftliche Forschungsanwendungen

10-Methyl-dodec-2-en-4-olid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Wird auf seine Rolle bei mikrobiellen Interaktionen und als Signalmolekül in der Quorum Sensing untersucht.

5. Wirkmechanismus

Die antibakteriellen und antifungalen Wirkungen von 10-Methyl-dodec-2-en-4-olid sind in erster Linie auf seine Fähigkeit zurückzuführen, Zellmembranen zu stören und essentielle Enzyme in Mikroorganismen zu hemmen. Die Verbindung zielt auf bestimmte molekulare Pfade ab, die an der Zellwandsynthese und Energieproduktion beteiligt sind, was zum Zelltod führt .

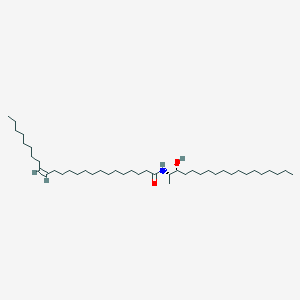

Ähnliche Verbindungen:

- 5-Methyl-dodec-2-en-4-olid

- 6-Methyl-dodec-2-en-4-olid

- 7-Methyl-dodec-2-en-4-olid

Vergleich: 10-Methyl-dodec-2-en-4-olid ist aufgrund seiner spezifischen Methylgruppenposition einzigartig, die seine biologische Aktivität und chemische Reaktivität beeinflusst. Im Vergleich zu seinen Analoga zeigt es eine höhere antibakterielle und antifungale Wirksamkeit, was es zu einer wertvollen Verbindung in verschiedenen Anwendungen macht .

Vergleich Mit ähnlichen Verbindungen

- 5-Methyldodec-2-en-4-olide

- 6-Methyldodec-2-en-4-olide

- 7-Methyldodec-2-en-4-olide

Comparison: 10-Methyldodec-2-en-4-olide is unique due to its specific methyl group position, which influences its biological activity and chemical reactivity. Compared to its analogs, it exhibits higher antibacterial and antifungal efficacy, making it a valuable compound in various applications .

Eigenschaften

IUPAC Name |

2-(6-methyloctyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-11(2)7-5-4-6-8-12-9-10-13(14)15-12/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQUACVCCNBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)